

3-(2-Bromoethyl)pyridine CAS number and molecular formula

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Compound of Interest

Compound Name: 3-(2-Bromoethyl)pyridine

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An In-depth Technical Guide to 3-(2-Bromoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(2-Bromoethyl)pyridine**, a key building block in synthetic and medicinal chemistry. It details the chemical and physical properties of both the free base and its common hydrobromide salt. This document outlines detailed experimental protocols for its synthesis and highlights its utility in the preparation of various biologically active compounds through nucleophilic substitution reactions. A significant focus is placed on its application in the development of therapeutic agents, including histamine H3 receptor antagonists and kinase inhibitors.

Chemical Identity and Physical Properties

3-(2-Bromoethyl)pyridine is a versatile heterocyclic compound. It is often handled and stored as its more stable hydrobromide salt. The properties of both the free base and the hydrobromide salt are summarized below for easy comparison.

Table 1: Chemical and Physical Properties

Property	3-(2-Bromoethyl)pyridine (Free Base)	3-(2-Bromoethyl)pyridine Hydrobromide
CAS Number	120277-73-8 [1]	41039-91-2 [2]
Molecular Formula	C ₇ H ₈ BrN [1]	C ₇ H ₉ Br ₂ N [2]
Molecular Weight	186.05 g/mol [1]	266.96 g/mol [2]
Appearance	Oil [1]	Solid
Storage Temperature	2-8°C [1]	Room Temperature [2]

Synthesis of 3-(2-Bromoethyl)pyridine

The primary synthetic route to **3-(2-Bromoethyl)pyridine** involves the bromination of 3-pyridineethanol. Below is a detailed experimental protocol for this conversion.

Experimental Protocol: Synthesis from 3-Pyridineethanol

Objective: To synthesize **3-(2-Bromoethyl)pyridine** by bromination of 3-pyridineethanol.

Materials:

- 3-Pyridineethanol
- Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
- Anhydrous diethyl ether or Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser

- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-pyridineethanol in an anhydrous solvent such as diethyl ether or DCM.
- Cool the solution in an ice bath to 0°C.
- Slowly add phosphorus tribromide (or thionyl bromide) dropwise to the cooled solution with continuous stirring. An excess of the brominating agent is typically used.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess brominating agent with water.
- Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **3-(2-Bromoethyl)pyridine**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The bromoethyl group in **3-(2-Bromoethyl)pyridine** is a reactive handle that readily participates in nucleophilic substitution reactions. This reactivity makes it a valuable precursor for the synthesis of a wide range of more complex molecules with diverse biological activities. Pyridine and its derivatives are known to be key scaffolds in many approved drugs.

Nucleophilic Substitution Reactions

3-(2-Bromoethyl)pyridine can react with various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

General Experimental Protocol for Nucleophilic Substitution with Amines:

- In a reaction vessel, dissolve **3-(2-Bromoethyl)pyridine** (1.0 equivalent) in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
- Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (2.0 equivalents) to the solution.
- Heat the reaction mixture with stirring to a temperature between 60-100°C.
- Monitor the reaction's progress using TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

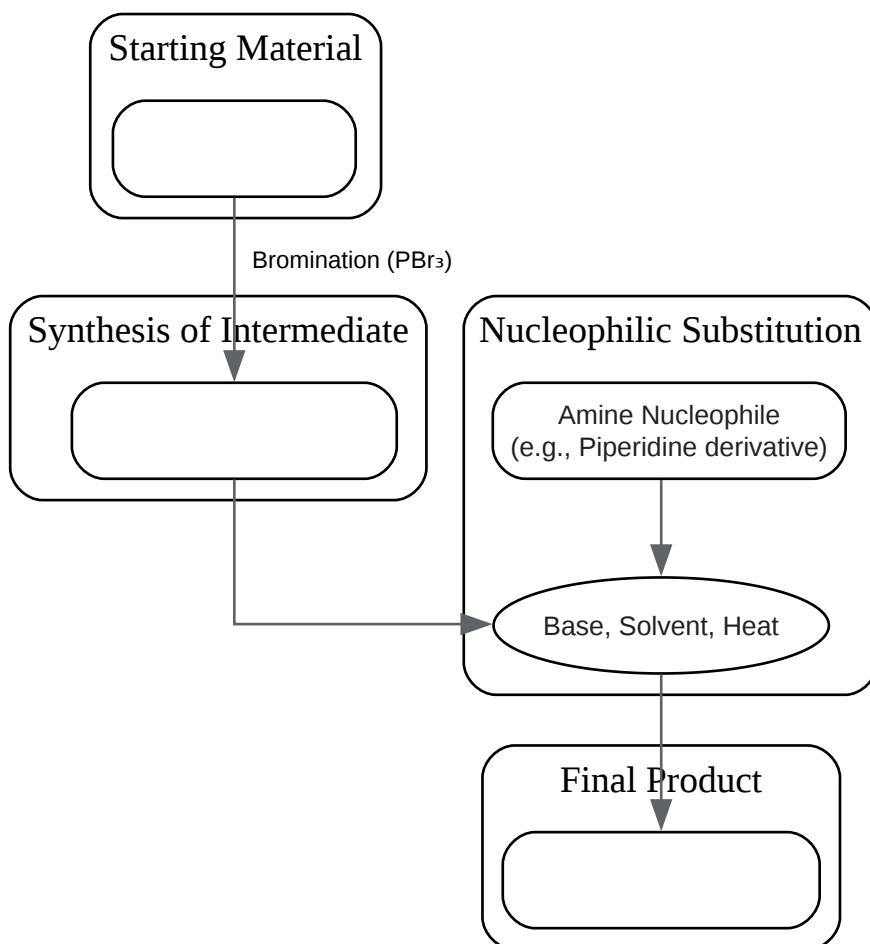
Role in the Synthesis of Bioactive Molecules

3-(2-Bromoethyl)pyridine is a key intermediate in the synthesis of various therapeutic agents.

- Histamine H3 Receptor Antagonists: The histamine H3 receptor is a target for treating neurological and cognitive disorders. **3-(2-Bromoethyl)pyridine** is used to introduce the 3-pyridylethyl moiety, a common feature in many potent and selective histamine H3 receptor antagonists.[3][4][5][6][7]
- Kinase Inhibitors: Dysregulation of protein kinases is implicated in numerous diseases, including cancer. The pyridine scaffold is a frequent component of kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[8][9][10] **3-(2-Bromoethyl)pyridine** serves as a starting material for the elaboration of novel kinase inhibitors.
- Neuroprotective and Antipsychotic Agents: Derivatives of pyridine are being explored for their potential in treating neurodegenerative diseases and psychiatric disorders.[11][12] The 3-pyridylethyl structure can be incorporated into molecules designed to have neuroprotective or antipsychotic effects.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a potential histamine H3 receptor antagonist starting from **3-(2-Bromoethyl)pyridine**.



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Caption: Synthetic workflow for a histamine H3 receptor antagonist.

This diagram outlines the key transformations, starting from the bromination of 3-pyridineethanol to yield the core intermediate, **3-(2-bromoethyl)pyridine**. This intermediate then undergoes a nucleophilic substitution reaction with a suitable amine to produce the final antagonist compound. This logical progression is a common strategy in medicinal chemistry for building molecular complexity and accessing novel therapeutic agents.

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